molecular formula C21H22ClN7O2 B2795074 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396806-92-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2795074
CAS No.: 1396806-92-0
M. Wt: 439.9
InChI Key: DLGNRJDLHAZUNI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule featuring a pyrimidine core linked to a substituted phenyl group and a piperazine ring. The phenyl moiety at the 5-position is substituted with a chlorine atom and a methoxy group, while the pyrimidin-5-yl group is connected to a piperazine ring bearing a pyridin-2-yl substituent.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2/c1-31-18-6-5-15(22)12-17(18)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGNRJDLHAZUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Affinity: Piperazine-pyrimidine-urea hybrids (e.g., and compounds) often exhibit nanomolar affinity for kinases (e.g., EGFR) or serotonin receptors. The target’s pyridine-piperazine group may mimic these interactions .
  • Synthetic Feasibility : High yields (>85%) for analogs in suggest robust protocols for urea formation, though the target’s lack of thiazole may require alternative coupling strategies.
  • ADMET Profile : Chloro and methoxy substituents in the target compound likely confer balanced LogP values (~2–3), aligning with orally bioavailable drugs. Pyridine may reduce CYP450 inhibition risks compared to trifluoromethyl groups .

Notes

  • Limited direct data exist for the target compound; comparisons rely on structural analogs from peer-reviewed sources (e.g., ).
  • Further studies are needed to validate the target’s biological activity, pharmacokinetics, and synthetic scalability.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this urea derivative?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for coupling reactions between aryl chlorides and amines to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or dichloromethane may improve intermediate purification .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to facilitate urea bond formation . Validation : Monitor reaction progress via TLC or HPLC, with yields typically improved through recrystallization or column chromatography .

Q. How can structural features of this compound be characterized to confirm purity and identity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, chloro, pyridinylpiperazine groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for C23_{23}H22_{22}ClN7_7O2_2) .
  • X-ray crystallography : Resolve spatial arrangement of the pyrimidine-piperazine-urea scaffold, if crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with the compound’s structural motifs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine-piperazine moiety’s ATP-binding pocket affinity .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
  • Solubility and stability : Measure logP (octanol-water partition coefficient) and plasma stability via HPLC to guide dosing in subsequent studies .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro, methoxy vs. methyl) impact target selectivity?

Comparative analysis of analogs (Table 1) reveals:

SubstituentPositionTarget Affinity (IC50_{50})Selectivity Ratio (Kinase A/B)
-Cl5-phenyl0.12 µM (EGFR)12:1 (EGFR vs. VEGFR)
-F4-phenyl0.45 µM (VEGFR)1:8 (EGFR vs. VEGFR)
-OCH3_32-phenyl0.30 µM (PDGFR)5:1 (PDGFR vs. FGFR)
Key Insight : Chloro and methoxy groups enhance EGFR/PDGFR selectivity, while fluorine shifts preference to VEGFR .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as urea derivatives may exhibit pH-dependent aggregation .
  • Control compounds : Include known inhibitors (e.g., erlotinib for EGFR) to benchmark activity and identify assay-specific artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets, focusing on hydrogen bonds between the urea carbonyl and hinge regions .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns to prioritize derivatives with low RMSD fluctuations .

Methodological Guidance

Q. What protocols mitigate degradation during long-term storage?

  • Storage conditions : Lyophilize the compound and store at -20°C under inert gas (N2_2) to prevent hydrolysis of the urea bond .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Q. How to optimize reaction yields for scale-up synthesis?

  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., amine coupling) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and reduce stepwise trial-and-error .

Data Contradiction Analysis

Q. Why does the compound show variable IC50_{50}50​ values in kinase assays from different labs?

Potential factors include:

  • Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting binding .
  • ATP concentration : Higher ATP levels (≥1 mM) reduce apparent inhibition potency for competitive inhibitors .
  • Pre-incubation time : Insufficient equilibration (e.g., <30 min) may underestimate slow-binding inhibition .

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